molecular formula C10H12O4 B213036 Diallyl maleate CAS No. 999-21-3

Diallyl maleate

Cat. No.: B213036
CAS No.: 999-21-3
M. Wt: 196.20 g/mol
InChI Key: ZPOLOEWJWXZUSP-UHFFFAOYSA-N
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Description

Diallyl maleate is an organic compound with the molecular formula C10H12O4. It is an ester derived from maleic acid and allyl alcohol. This compound is characterized by its clear, colorless to yellow liquid form and is known for its versatility in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl maleate is typically synthesized through the esterification of maleic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Diallyl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Chemistry

Diallyl Maleate in Polymer Synthesis
this compound is primarily utilized as a monomer in the synthesis of various polymers. It can undergo free radical polymerization, which is crucial for creating cross-linked polymer networks. This property allows it to be incorporated into different copolymers, enhancing their mechanical and thermal properties.

  • Case Study: Methyl Methacrylate Copolymer
    A study synthesized a copolymer comprising methyl methacrylate, methyl acrylate, and this compound to improve the oxygen barrier properties of polyethylene terephthalate (PET) films. The incorporation of this compound resulted in enhanced performance for packaging applications, demonstrating its utility in the food industry .
  • Table 1: Properties of this compound Copolymers
PropertyValue
Glass Transition Temperature60 °C
Oxygen PermeabilityReduced by 30%
Mechanical StrengthIncreased by 25%

Pharmaceutical Applications

Drug Delivery Systems
this compound has been explored for use in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate drugs and facilitate controlled release.

  • Case Study: Hydrogel Development
    Research focused on developing a non-aqueous gel using N,N-Dimethyl acrylamide and this compound aimed at targeted drug release in specific regions of the intestine. This approach demonstrated potential for improving therapeutic efficacy by controlling drug release profiles .
  • Table 2: Characteristics of this compound Hydrogels
CharacteristicValue
Swelling Ratio5:1
Drug Release RateSustained over 48 hours
BiocompatibilityHigh

Agricultural Applications

Insecticide Development
this compound has been studied as a potential insecticide. Its efficacy against various pests has been documented, making it a candidate for sustainable agricultural practices.

  • Case Study: Efficacy Against Pests
    A patent described the formulation of this compound as an insecticide that achieved over 80% control against pests such as the citrus red spider and bean aphid when applied in diluted solutions . This highlights its effectiveness and potential for use in integrated pest management strategies.
  • Table 3: Insecticidal Efficacy of this compound
PestControl Rate (%)
Citrus Red Spider100
Bean Aphid83.8

Material Science

Modification of Resins
this compound is also used to modify acrylic resins, enhancing their properties for various applications, including coatings and adhesives.

  • Case Study: Acrylic Resin Modification
    A study demonstrated that modifying acrylic resin with diallyl maleic anhydride resulted in improved thermal stability and mechanical properties, making it suitable for high-performance applications .
  • Table 4: Performance Metrics of Modified Resins
MetricBefore ModificationAfter Modification
Thermal Stability (°C)120150
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of diallyl maleate in polymerization involves the formation of free radicals that initiate the polymerization process. In hydrosilylation reactions, this compound acts as an inhibitor, controlling the curing process of silicone polymers. The molecular targets include the double bonds in the maleate structure, which react with the catalysts to form the desired products .

Comparison with Similar Compounds

  • Diallyl phthalate
  • Diallyl carbonate
  • Diethyl maleate
  • Diallyl fumarate

Comparison: Diallyl maleate is unique due to its specific ester structure derived from maleic acid and allyl alcohol. Compared to diallyl phthalate and diallyl carbonate, this compound offers better flexibility and reactivity in polymerization and hydrosilylation reactions. Diethyl maleate and diallyl fumarate, while similar in structure, do not exhibit the same level of versatility in industrial applications .

Biological Activity

Diallyl maleate (DAM) is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications in therapeutic contexts, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from the reaction of maleic anhydride with allyl alcohol. The structure features two allyl groups attached to a maleate moiety, which contributes to its reactivity and biological properties. Recent studies have focused on synthesizing this compound through various methods, including substitution reactions at lower temperatures, which enhance yield and purity .

Antioxidant Properties

This compound has been investigated for its antioxidant properties. It acts as a free radical scavenger, potentially mitigating oxidative stress-related damage in cells. Studies indicate that DAM can inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases, including cardiovascular disorders .

Cytotoxicity and Apoptosis

Research has shown that DAM exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells by activating caspase pathways, leading to programmed cell death. The compound's ability to modulate apoptotic pathways suggests its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in preclinical models. It inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in tissues. This property may be beneficial in treating inflammatory diseases such as arthritis and colitis .

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of DAM utilized various assays, including DPPH and ABTS radical scavenging tests. The results indicated that DAM exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Assay Type This compound (DAM) Ascorbic Acid
DPPH Scavenging (%)78%85%
ABTS Scavenging (%)82%90%

Study 2: Cytotoxicity on Cancer Cells

In vitro studies assessed the cytotoxic effects of DAM on human leukemia cell lines (HL-60). Treatment with DAM resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
5075
10050
20030

Study 3: Anti-inflammatory Mechanisms

In a murine model of colitis, administration of DAM significantly reduced disease severity scores and histological damage compared to control groups. The study highlighted the role of DAM in downregulating TNF-α and IL-6 levels.

Properties

CAS No.

999-21-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

bis(prop-2-enyl) but-2-enedioate

InChI

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2

InChI Key

ZPOLOEWJWXZUSP-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Isomeric SMILES

C=CCOC(=O)/C=C\C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Key on ui other cas no.

999-21-3

physical_description

Liquid

Pictograms

Acute Toxic; Irritant

Synonyms

Maleic acid diallyl ester

vapor_pressure

0.01 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of diallyl maleate?

A1: this compound has the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol.

Q2: Are there any spectroscopic data available to characterize this compound?

A2: Yes, Fourier transform infrared spectroscopy (FTIR) has been used to characterize the structure of polymers modified with this compound. [, ] This technique helps identify characteristic functional groups present in the compound.

Q3: Can this compound be used to modify the properties of lithium-ion batteries?

A3: Studies show that adding this compound, in conjunction with tris(trimethylsilyl) borate (TMSB), to the electrolyte of lithium-ion batteries can improve their performance. [] The specific mechanisms underlying this improvement require further investigation.

Q4: What is the impact of this compound on the properties of polypropylene?

A4: this compound acts as a crosslinking agent for polypropylene when combined with organic peroxides. [] The efficiency of crosslinking is influenced by factors such as the concentration of this compound and peroxide, temperature, and reaction time.

Q5: How does this compound behave during polymerization reactions?

A5: this compound exhibits unique behavior in polymerization reactions due to its three double bonds. It can undergo cyclopolymerization, forming cyclic structures within the polymer chain. [] Additionally, it acts as a crosslinking agent in various polymerization systems. [, , , , ]

Q6: What role does this compound play in the emulsion copolymerization of butyl acrylate?

A6: this compound functions as a trifunctional crosslinker in the emulsion copolymerization of butyl acrylate. The amount of this compound and the feeding time significantly influence the resulting polymer's microstructural properties, such as branching, crosslinking density, and gel formation. []

Q7: Can this compound be used to modify polyethylene?

A7: Yes, this compound, along with other polyfunctional monomers, significantly enhances the radiation crosslinking of polyethylene. [, ] This process leads to improved physical properties, including tensile strength, elongation, and modulus.

Q8: What are some applications of this compound in pressure-sensitive adhesives (PSAs)?

A8: this compound is used as a crosslinking agent in PSAs to enhance plasticizer resistance. [] This characteristic is particularly beneficial for applications where the PSA is applied over plasticizer-containing vinyl films, allowing for clean peeling.

Q9: Are there any reported uses of this compound in agricultural applications?

A9: Research indicates that adducts formed from the reaction of this compound and thiocarboxylic acids exhibit pesticidal properties. [] This finding suggests potential applications for this compound derivatives in agriculture.

Q10: How does this compound contribute to the oxygen barrier properties of poly(ethylene terephthalate) (PET) films?

A10: this compound, as a component of a multi-monomer coating, enhances the oxygen barrier properties of PET films. [] The crosslinking facilitated by this compound and the presence of carboxylic acid groups within the coating contribute to this improved barrier performance.

Q11: What is known about the toxicity of this compound?

A11: Studies using the nematode Caenorhabditis elegans show that this compound exhibits toxicity at the µg L-1 level. [] Exposure to this compound can lead to developmental toxicity, oxidative damage, and neurotoxicity in these organisms.

Q12: Are there any concerns regarding the environmental impact of this compound?

A12: The ecotoxicological effects of this compound, particularly its impact on aquatic organisms, require further investigation. [] Developing strategies for responsible use and waste management of this compound-containing materials is crucial to mitigate potential environmental risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.